Mettl3-IN-2

Description

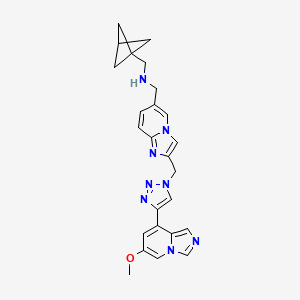

Properties

Molecular Formula |

C25H26N8O |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

N-(1-bicyclo[1.1.1]pentanylmethyl)-1-[2-[[4-(6-methoxyimidazo[1,5-a]pyridin-8-yl)triazol-1-yl]methyl]imidazo[1,2-a]pyridin-6-yl]methanamine |

InChI |

InChI=1S/C25H26N8O/c1-34-20-4-21(23-9-27-16-32(23)13-20)22-14-33(30-29-22)12-19-11-31-10-17(2-3-24(31)28-19)8-26-15-25-5-18(6-25)7-25/h2-4,9-11,13-14,16,18,26H,5-8,12,15H2,1H3 |

InChI Key |

XYHNMVCKQISMBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN2C=NC=C2C(=C1)C3=CN(N=N3)CC4=CN5C=C(C=CC5=N4)CNCC67CC(C6)C7 |

Origin of Product |

United States |

Foundational & Exploratory

Mettl3-IN-2: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mettl3-IN-2 has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways. By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound effectively abrogates the deposition of m6A marks on messenger RNA (mRNA), leading to downstream effects on mRNA stability and translation. This inhibitory action culminates in the suppression of cancer cell proliferation, highlighting its therapeutic potential. This document serves as a comprehensive resource for researchers engaged in the study of epitranscriptomics and the development of novel cancer therapeutics.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the METTL3-METTL14 complex, the catalytic core of the m6A methyltransferase machinery. The primary mechanism involves the inhibitor binding to the SAM-binding pocket of METTL3, thereby preventing the binding of the methyl donor, SAM.[1][2] This direct competition effectively halts the transfer of a methyl group to the N6 position of adenosine residues on target mRNAs.

The inhibition of METTL3's catalytic activity by this compound leads to a global reduction in m6A levels in cellular mRNA. Since m6A marks are critical for various aspects of mRNA metabolism, their depletion results in altered mRNA stability and translation efficiency.[3] This disruption of the epitranscriptomic landscape ultimately impacts gene expression programs that are crucial for cellular processes such as proliferation, differentiation, and survival, particularly in cancer cells that exhibit a dependency on METTL3 activity.[1][2]

Below is a diagram illustrating the core mechanism of this compound.

Caption: Competitive inhibition of METTL3 by this compound.

Quantitative Data

This compound demonstrates potent biochemical and cellular activity. The following tables summarize the key quantitative data available for this inhibitor.

| Biochemical Assay | Parameter | Value | Reference |

| METTL3 Inhibition | IC50 | 6.1 nM | [4] |

| Cell-Based Assays | Cell Line | Parameter | Value | Reference |

| Ovarian Cancer | Caov3 | Proliferation IC50 | 102.5 nM | [4] |

| Acute Myeloid Leukemia | KASUMI-1 | Growth IC50 | 315.8 nM | [4] |

Signaling Pathways Modulated by METTL3 Inhibition

Inhibition of METTL3 by compounds like this compound has been shown to impact several critical signaling pathways involved in cancer progression. While specific pathway analysis for this compound is not extensively published, the known consequences of METTL3 inhibition provide a strong indication of its downstream effects.

One of the key pathways affected is the PI3K/AKT/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. METTL3-mediated m6A modification can enhance the translation of key components of this pathway. Inhibition of METTL3 is therefore expected to downregulate this pathway, contributing to the anti-proliferative effects.

Another crucial pathway is the Wnt/β-catenin signaling pathway , which is involved in cell fate determination, proliferation, and migration. METTL3 has been shown to regulate the stability of β-catenin mRNA. By inhibiting METTL3, this compound can lead to decreased β-catenin levels and subsequent downregulation of Wnt target genes.

The diagram below illustrates the putative impact of this compound on these signaling pathways.

References

Mettl3-IN-2: An In-depth Technical Guide on its Discovery and Synthesis

An extensive search of publicly available scientific literature and chemical databases did not yield any specific information on a compound designated as "Mettl3-IN-2". This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a very recent discovery that has not been published, or potentially a misnomer for another METTL3 inhibitor.

Therefore, this guide will provide a comprehensive overview of the general discovery, synthesis, and mechanism of action of small molecule inhibitors of METTL3 (Methyltransferase-like 3), the primary catalytic subunit of the N6-methyladenosine (m6A) RNA methyltransferase complex. This information is based on published research on well-characterized METTL3 inhibitors and provides a framework for understanding how a hypothetical "this compound" might be developed and characterized.

Introduction to METTL3 as a Therapeutic Target

METTL3, in a heterodimeric complex with METTL14, is the core enzyme responsible for the most prevalent internal modification of eukaryotic messenger RNA (mRNA), N6-methyladenosine (m6A).[1][2] This epigenetic mark plays a crucial role in regulating nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation.[1][3] Dysregulation of METTL3-mediated m6A modification has been implicated in a wide range of human diseases, most notably in various forms of cancer where it often acts as an oncogene.[2][3] Consequently, the development of small molecule inhibitors targeting the catalytic activity of METTL3 has emerged as a promising therapeutic strategy.[2][4]

Discovery of METTL3 Inhibitors: A General Workflow

The discovery of potent and selective METTL3 inhibitors typically follows a structured drug discovery pipeline.

High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical assays to identify initial "hits" that inhibit METTL3 activity.

Structure-Based Drug Design (SBDD): X-ray crystal structures of the METTL3-METTL14 complex, often with the cofactor S-adenosylmethionine (SAM) or its product S-adenosylhomocysteine (SAH) bound, provide detailed information about the active site.[1][5] This structural information guides the rational design of inhibitors that can effectively compete with SAM.

Virtual Screening: Computational methods are used to screen virtual libraries of compounds to predict their binding affinity to the METTL3 active site.[2]

Synthesis of METTL3 Inhibitors

The synthesis of METTL3 inhibitors is highly dependent on the specific chemical scaffold. A representative, though generalized, synthetic scheme for a class of METTL3 inhibitors is presented in the literature. For instance, the synthesis of a potent inhibitor might involve a multi-step process starting from commercially available building blocks, employing standard organic chemistry reactions such as nucleophilic substitution, cross-coupling reactions, and functional group manipulations to construct the final molecule. A detailed, step-by-step protocol would be specific to the chemical structure of the inhibitor .

Biochemical and Cellular Characterization

A battery of assays is employed to characterize the potency, selectivity, and mechanism of action of novel METTL3 inhibitors.

Quantitative Data for Representative METTL3 Inhibitors

While data for "this compound" is unavailable, the following table summarizes typical quantitative data for published METTL3 inhibitors.

| Parameter | Description | Typical Values | Reference |

| Biochemical IC50 | Concentration of inhibitor required to reduce METTL3 enzymatic activity by 50% in a biochemical assay. | 1 nM - 10 µM | [6] |

| Cellular m6A IC50 | Concentration of inhibitor required to reduce global m6A levels in cells by 50%. | 10 nM - 50 µM | [7] |

| Cell Growth GI50 | Concentration of inhibitor required to inhibit the growth of a specific cell line by 50%. | Varies by cell line | [2] |

| Thermal Shift (ΔTm) | Change in the melting temperature of the METTL3 protein upon inhibitor binding, indicating target engagement. | 1 - 10 °C | [7] |

Experimental Protocols

Biochemical Assays:

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay measures the m6A modification of a biotinylated RNA substrate by the METTL3/METTL14 complex. The generated m6A is detected by an anti-m6A antibody conjugated to a fluorophore, and the signal is read by a plate reader.[1]

-

Radiometric Assay: This classic method uses [3H]-labeled SAM as the methyl donor. The incorporation of the radiolabeled methyl group onto a substrate RNA is measured by scintillation counting.[6]

-

Chemiluminescent Assay: This assay detects the formation of SAH, the by-product of the methylation reaction, using a specific antibody and a chemiluminescent substrate.[8]

-

AptaFluor SAH Assay: This method utilizes an RNA aptamer that binds to SAH, leading to a change in fluorescence, which can be measured to determine enzyme activity.[9]

Cellular Assays:

-

m6A Quantification: The global level of m6A in cellular mRNA is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or dot blot assays with an m6A-specific antibody.[2][10]

-

Cell Viability/Proliferation Assays: Standard assays such as MTT or CellTiter-Glo are used to assess the effect of the inhibitor on the growth and viability of cancer cell lines.[10]

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or InCELL Pulse assays are used to confirm that the inhibitor binds to METTL3 within the cellular environment.[7]

Mechanism of Action and Signaling Pathways

METTL3 inhibitors act by competitively binding to the SAM-binding pocket of the METTL3 catalytic domain, thereby preventing the transfer of a methyl group to adenosine residues on mRNA.[1] The inhibition of METTL3 leads to a global reduction in m6A levels, which in turn affects the stability and translation of numerous target mRNAs.

The downstream consequences of METTL3 inhibition are context-dependent but often involve the downregulation of key oncogenes such as MYC and BCL2, leading to decreased cancer cell proliferation and survival.[3] The specific signaling pathways affected by METTL3 inhibition can vary between different cancer types but frequently include the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[3][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway [frontiersin.org]

METTL3-IN-2 Target Validation in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, has emerged as a critical regulator in the landscape of cancer biology. Its dysregulation is implicated in the progression of numerous malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation for METTL3, with a focus on the preclinical evidence supporting the development of METTL3 inhibitors, exemplified by compounds such as METTL3-IN-2 and its analogues. We delve into the multifaceted roles of METTL3 in oncogenic signaling, present quantitative data on the efficacy of its inhibitors, detail key experimental protocols for target validation, and provide visual representations of relevant pathways and workflows.

The Role of METTL3 in Cancer

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, influencing mRNA stability, splicing, translation, and nuclear export.[1] METTL3, as the primary m6A "writer," plays a pivotal role in this epitranscriptomic regulation.[2] In numerous cancers, METTL3 is overexpressed and contributes to tumorigenesis through various mechanisms:

-

Activation of Oncogenic Pathways: METTL3-mediated m6A modification can enhance the translation or stability of key oncogenic transcripts. This includes critical pathways such as:

-

PI3K/AKT/mTOR: METTL3 can positively regulate this pathway, promoting cell proliferation and survival.[1][3]

-

Wnt/β-catenin: By stabilizing β-catenin mRNA, METTL3 can activate this pathway, which is crucial for cancer stem cell maintenance.[4]

-

MYC: METTL3 has been shown to enhance the translation of c-Myc, a potent oncogene driving cell proliferation.[2]

-

-

Suppression of Tumor Suppressors: Conversely, METTL3 can mediate the degradation of tumor suppressor transcripts, further promoting cancer progression.[4]

-

Promotion of Metastasis: METTL3 has been linked to the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

-

Drug Resistance: Aberrant METTL3 activity can contribute to resistance to chemotherapy and targeted therapies.[3]

The role of METTL3 is, however, context-dependent and can sometimes act as a tumor suppressor, highlighting the complexity of m6A regulation in cancer.[2]

Quantitative Efficacy of METTL3 Inhibitors

The development of small molecule inhibitors targeting the catalytic activity of METTL3 has provided crucial tools for target validation and represents a promising therapeutic strategy. While "this compound" is a placeholder, extensive preclinical data is available for well-characterized inhibitors like STM2457 and STM3006.

Table 1: In Vitro Potency of METTL3 Inhibitors

| Inhibitor | Assay Type | Target | Cell Line/System | IC50 | Reference |

| STM2457 | Biochemical | METTL3/14 complex | 16.9 nM | [1][5] | |

| STM2457 | Cellular (m6A reduction) | METTL3 | MOLM-13 (AML) | 2.2 µM | |

| STM2457 | Cellular (Proliferation) | METTL3 | MOLM-13 (AML) | 3.5 µM | [2] |

| STM3006 | Biochemical | METTL3/14 complex | 5 nM | [6] | |

| STM3006 | Cellular (m6A reduction) | METTL3 | THP-1 (AML) | 25 nM | |

| Quercetin | Biochemical | METTL3 | 2.73 µM | [7] | |

| UZH1a | Cellular (Proliferation) | METTL3 | MOLM-13 (AML) | 4.6 µM |

Table 2: In Vivo Efficacy of METTL3 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Model | Dosing | Key Outcomes | Reference |

| STM2457 | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | 50 mg/kg, daily | Impaired engraftment, prolonged survival | [1] |

| STM2457 | Colorectal Cancer (CRC) | HCT116 & SW620 Xenograft | Not specified | Significant tumor growth inhibition | [8] |

| STM2457 | Non-Small Cell Lung Cancer (NSCLC) | A549 Xenograft | Not specified | Enhanced chemosensitivity to paclitaxel/carboplatin | [9] |

| STM2457 | Oral Squamous Cell Carcinoma (OSCC) | Xenograft | Not specified | Enhanced sensitivity to anlotinib, reduced tumor growth | [10] |

| shMETTL3 | Esophageal Squamous Cell Carcinoma (ESCC) | KYSE510 Xenograft | Lentiviral knockdown | Inhibited tumorigenicity | [11] |

| shMETTL3 | Colorectal Cancer (CRC) | SW620 & HCT116 Xenograft | Lentiviral knockdown | Reduced tumor growth and metastasis | [12] |

Key Experimental Protocols for METTL3 Target Validation

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct target engagement of a compound with METTL3 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest to 80-90% confluency.

-

Treat cells with the METTL3 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble METTL3 at each temperature point by Western blot.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble METTL3 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Western Blot for Downstream Pathway Analysis

Purpose: To assess the impact of METTL3 inhibition on the protein levels of downstream effectors in key signaling pathways.

Protocol:

-

Sample Preparation:

-

Treat cells with the METTL3 inhibitor at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-AKT, c-Myc, Cyclin D1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like GAPDH or β-actin to normalize protein levels.

-

RNA Immunoprecipitation (RIP) followed by qPCR

Purpose: To determine if METTL3 inhibition affects the m6A modification of specific target mRNAs.

Protocol:

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells treated with the METTL3 inhibitor or vehicle in a polysome lysis buffer.

-

Incubate the cell lysate with magnetic beads pre-coated with an anti-m6A antibody or a control IgG overnight at 4°C.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the RNA from the beads using an elution buffer.

-

-

RNA Purification:

-

Purify the eluted RNA using a standard RNA extraction method (e.g., Trizol).

-

-

Reverse Transcription and Quantitative PCR (qPCR):

-

Reverse transcribe the purified RNA into cDNA.

-

Perform qPCR using primers specific for the target mRNAs of interest.

-

-

Data Analysis:

-

Calculate the relative enrichment of the target mRNAs in the m6A-IP samples compared to the IgG control. A decrease in enrichment upon inhibitor treatment indicates reduced m6A modification of the target transcript.

-

Visualizing METTL3's Role in Cancer

Signaling Pathways

Caption: METTL3-mediated m6A modification and its downstream effects in cancer.

Experimental Workflow for METTL3 Inhibitor Validation

Caption: A typical workflow for the preclinical validation of a METTL3 inhibitor.

Conclusion and Future Directions

The compelling preclinical data strongly supports the validation of METTL3 as a therapeutic target in a range of cancers. The development of potent and selective inhibitors has not only provided invaluable tools to probe the biology of m6A but also holds significant promise for clinical translation. Future research will likely focus on identifying predictive biomarkers for patient stratification, exploring combination therapies to overcome resistance, and further elucidating the diverse and context-specific roles of METTL3 in cancer. The continued investigation into the epitranscriptomic landscape of cancer will undoubtedly pave the way for novel and effective therapeutic strategies.

References

- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. bosterbio.com [bosterbio.com]

- 4. sysy.com [sysy.com]

- 5. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]

- 6. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

Mettl3-IN-2: A Potent Inhibitor of the m6A RNA Methyltransferase METTL3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a pivotal role in RNA metabolism, including splicing, stability, translation, and degradation.[1] The catalytic engine behind this modification is the methyltransferase-like 3 (METTL3) protein, which, in complex with METTL14, forms the core of the m6A methyltransferase complex.[2] Dysregulation of METTL3-mediated m6A modification has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of Mettl3-IN-2, a potent small molecule inhibitor of METTL3, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, its impact on key signaling pathways, and provide a summary of its quantitative data. Furthermore, this guide outlines detailed experimental protocols for the characterization of this compound and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction to m6A Modification and the Role of METTL3

The m6A modification is a dynamic and reversible process orchestrated by a set of proteins collectively known as "writers," "erasers," and "readers." METTL3, the primary "writer" enzyme, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence on the RNA.[2] This modification is recognized by "reader" proteins, which in turn dictate the fate of the methylated mRNA.

METTL3's role extends beyond its catalytic activity; it can also influence translation initiation independently of its methyltransferase function by recruiting eukaryotic initiation factor 3 (eIF3).[2] Given its central role in gene expression regulation, it is not surprising that aberrant METTL3 activity is linked to various cancers, where it often functions as an oncogene by promoting the expression of key cancer-driving genes.[3]

This compound: A Potent and Selective METTL3 Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of METTL3. By blocking the methyltransferase function of METTL3, this compound effectively reduces the overall levels of m6A modification on mRNA, leading to downstream effects on gene expression and cellular phenotype.

Quantitative Data

The potency of this compound has been characterized through various biochemical and cellular assays. A summary of the key quantitative data for this compound and other relevant METTL3 inhibitors is presented in Table 1 for comparative analysis.

| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |

| This compound | 6.1 | Biochemical | - | [4] |

| STM2457 | 16.9 | Biochemical | - | [5][6] |

| UZH1a | 280 | Biochemical (HTRF) | - | [7] |

| Quercetin | 2730 | Biochemical | - | [8] |

Table 1: Comparative Quantitative Data of METTL3 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known METTL3 inhibitors.

Signaling Pathways Modulated by METTL3 Inhibition

Inhibition of METTL3 by this compound can have profound effects on various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. By reducing m6A levels on the transcripts of key signaling components, this compound can alter their expression and consequently modulate pathway activity. Some of the key pathways affected include:

-

Oncogenic Signaling: METTL3 has been shown to promote the translation of several oncogenes, including c-Myc and BCL-2.[2] Inhibition of METTL3 can, therefore, lead to the downregulation of these proteins, resulting in decreased cell proliferation and increased apoptosis.

-

Tumor Suppressor Pathways: Conversely, METTL3 can also negatively regulate the expression of some tumor suppressor genes. Its inhibition may lead to the upregulation of these suppressors, further contributing to an anti-cancer effect.[3]

-

Interferon Response: Recent studies have shown that inhibition of METTL3 can lead to the accumulation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response. This can enhance anti-tumor immunity and potentiate the effects of immunotherapy.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Assays

4.1.1. METTL3/METTL14 Methyltransferase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to an RNA substrate.

-

Materials:

-

Recombinant human METTL3/METTL14 complex

-

RNA substrate (e.g., a short synthetic RNA oligo containing the m6A consensus sequence)

-

[3H]-S-adenosylmethionine (SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% BSA)

-

Scintillation cocktail

-

Filter paper and filtration apparatus

-

-

Procedure:

-

Prepare a reaction mixture containing the METTL3/METTL14 complex, RNA substrate, and varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [3H]-SAM.

-

Measure the retained radioactivity on the filter paper using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Assays

4.2.1. Quantification of Cellular m6A Levels

This protocol describes the use of methylated RNA immunoprecipitation followed by quantitative PCR (MeRIP-qPCR) to measure changes in m6A levels of specific transcripts in cells treated with this compound.

-

Materials:

-

Cancer cell line of interest (e.g., MOLM-13 for AML)

-

This compound

-

Total RNA extraction kit

-

mRNA purification kit

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

RIP buffer

-

qRT-PCR reagents and primers for target genes

-

-

Procedure:

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time.

-

Isolate total RNA and purify mRNA.

-

Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).

-

Incubate the fragmented mRNA with an anti-m6A antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing mRNA fragments.

-

Perform qRT-PCR on the eluted RNA and an input control to determine the relative enrichment of m6A in specific transcripts.

-

4.2.2. Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After allowing the cells to adhere, treat them with a serial dilution of this compound.

-

Incubate for a desired period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) value.

-

Conclusion

This compound represents a potent and valuable tool for the study of m6A biology and holds promise as a lead compound for the development of novel cancer therapeutics. Its ability to specifically inhibit the catalytic activity of METTL3 allows for the precise dissection of m6A-dependent pathways and provides a clear mechanism for its anti-cancer effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting METTL3 with inhibitors like this compound. The continued exploration of this and other METTL3 inhibitors will undoubtedly shed more light on the intricate roles of m6A in health and disease and pave the way for new therapeutic strategies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of METTL3 Inhibition on Global N6-methyladenosine (m6A) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of METTL3 inhibitors, exemplified by compounds like Mettl3-IN-2, on global N6-methyladenosine (m6A) levels. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for professionals engaged in epitranscriptomics research and the development of novel cancer therapeutics.

Introduction to METTL3 and m6A Modification

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in various aspects of RNA metabolism, including splicing, stability, translation, and degradation.[1] This reversible modification is installed by a "writer" complex, a heterodimer composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner METTL14.[2][3] METTL3 is the primary catalytic agent for most m6A modifications.[4] Given its crucial role, the dysregulation of METTL3 and aberrant m6A levels have been implicated in the initiation and progression of various diseases, most notably acute myeloid leukemia (AML) and other cancers.[5][6][7] This has positioned METTL3 as a promising therapeutic target, leading to the development of small molecule inhibitors designed to modulate its catalytic activity.[1][6]

This compound represents a class of potent and selective catalytic inhibitors that target the METTL3 enzyme.[1] These inhibitors typically function by competing with the S-adenosyl methionine (SAM) co-substrate, thereby preventing the transfer of a methyl group to adenosine residues on mRNA.[8][9] The primary and most direct consequence of METTL3 inhibition is a significant reduction in global m6A levels within cells.[1][6]

Quantitative Effects of METTL3 Inhibition on Global m6A Levels

Pharmacological inhibition of METTL3 leads to a dose-dependent reduction in the overall m6A abundance in cellular mRNA. The extent of this reduction has been quantified across various cancer cell lines and in vivo models using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Reduction in Global m6A Levels in Cell Lines Following METTL3 Inhibitor Treatment

| Cell Line | Inhibitor | Treatment Details | m6A Reduction | Citation |

| WT mESCs | STM2457 | 48 hours | 82.8% | [10] |

| METTL3 KO U2OS | STM2457 | 30 µM, 48 hours | 92.1% | [10] |

| WT U2OS | STM2457 | 30 µM, 48 hours | 89.8% | [10] |

| HCT116 (CRC) | STM2457 | Not specified | Significantly downregulated | [11] |

| H1299 (NSCLC) | METTL3 Knockdown | Not applicable | Significantly decreased | [12] |

| H1975 (NSCLC) | METTL3 Knockdown | Not applicable | Significantly decreased | [12] |

| 293T | METTL3 siRNA | 96 hours | Significant reduction | [13] |

| MIA PaCa-2 | METTL3 siRNA | Not specified | Notably reduced | [14] |

Table 2: In Vivo Reduction of Global m6A Levels

| Model | Inhibitor | Treatment Details | m6A Reduction | Citation |

| AML Mouse Model | STM2457 | Not specified | Significantly reduced | [6] |

| Non-leukemic Mice | STM2457 | Not specified | Significantly reduced | [6][9] |

Core Mechanisms and Signaling Pathways

The inhibition of METTL3 sets off a cascade of downstream cellular events stemming from the reduction of m6A on key mRNA transcripts. This leads to altered gene expression affecting cell proliferation, differentiation, and apoptosis.[6][15]

Caption: Mechanism of METTL3 inhibition and its downstream effects.

In AML, METTL3 maintains the undifferentiated leukemic state by enhancing the translation of key oncogenic mRNAs, such as c-MYC and BCL2.[5][7] Inhibition of METTL3 reduces m6A levels on these transcripts, leading to decreased protein expression, which in turn induces cell cycle arrest, myeloid differentiation, and apoptosis.[5][6]

Key Experimental Protocols

Accurate assessment of the impact of this compound on m6A levels and target engagement requires robust experimental methodologies.

Quantification of Global m6A Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of RNA modifications.[13][14]

Protocol:

-

RNA Isolation: Extract total RNA from cells (treated with this compound or DMSO control) using TRIzol reagent, followed by DNase I treatment to remove any contaminating DNA.[10]

-

mRNA Purification: Isolate poly(A) RNA from total RNA using oligo(dT)-magnetic beads. This step is crucial to enrich for mRNA and remove other RNA species.[9]

-

RNA Digestion: Digest the purified mRNA into single nucleosides. This is typically achieved by sequential enzymatic treatment with nuclease P1, followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using a liquid chromatography system.

-

Quantify the amounts of N6-methyladenosine (m6A) and canonical adenosine (A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[14]

-

Isotope-labeled internal standards are often used for precise quantification.[13]

-

-

Data Analysis: Calculate the global m6A level as the ratio of m6A to total A (m6A/A). Compare the ratios between inhibitor-treated and control samples to determine the percentage reduction.[14]

Caption: Workflow for global m6A quantification using LC-MS/MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding and engagement of an inhibitor with its target protein within intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.

Protocol:

-

Cell Treatment: Incubate intact cells (e.g., MOLM-13) with various concentrations of this compound or a DMSO control for a defined period (e.g., 1 hour at 37°C).[8]

-

Heat Shock: Heat the cell suspensions at a specific temperature (e.g., 54°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[8] This temperature is chosen to be near the protein's melting point to maximize the observable shift.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein fraction by centrifugation.

-

Protein Quantification: Quantify the amount of soluble METTL3 in the supernatant using methods like Western Blot or a luminescence-based assay.[16]

-

Data Analysis: Plot the amount of soluble METTL3 as a function of inhibitor concentration. A dose-dependent increase in soluble METTL3 indicates target engagement and stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blotting

Western blotting is used to assess the levels of METTL3 protein and downstream targets affected by its inhibition.

Protocol:

-

Protein Extraction: Lyse cells treated with this compound or control and quantify total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein samples by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-METTL3, anti-c-MYC, anti-BCL2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot. Use a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.[17]

Conclusion

Inhibitors of METTL3, such as this compound, are powerful chemical tools and promising therapeutic candidates that function by directly suppressing the catalytic activity of the m6A writer complex. Their primary molecular effect is a substantial and measurable reduction in global m6A levels in mRNA. This leads to the modulation of oncogenic pathways, ultimately inducing differentiation and apoptosis in cancer cells, particularly in malignancies like AML that are dependent on the m6A machinery. The experimental protocols detailed herein provide a robust framework for evaluating the efficacy and mechanism of action of METTL3 inhibitors in both preclinical and research settings.

References

- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perturbation of m6A writers reveals two distinct classes of mRNA methylation at internal and 5’ sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]

- 8. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcancer.org [jcancer.org]

- 12. METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

Downstream Effects of METTL3 Inhibition: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be identified for a compound specifically named "Mettl3-IN-2." This technical guide will therefore focus on the well-documented downstream effects of potent and selective METTL3 inhibitors, using publicly available data for representative compounds to illustrate the core principles of targeting the m6A methyltransferase METTL3.

Introduction to METTL3 and its Inhibition

Methyltransferase-like 3 (METTL3) is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA.[1][2][3] This m6A modification plays a pivotal role in regulating mRNA stability, splicing, translation, and degradation, thereby influencing a myriad of cellular processes.[3] Dysregulation of METTL3-mediated m6A modification has been implicated in the pathogenesis of various diseases, most notably cancer, where it often acts as a tumor promoter.[2][4]

METTL3 inhibitors are a class of small molecules designed to block the catalytic activity of METTL3, thereby reducing global m6A levels and altering the expression of key genes involved in disease progression.[3] These inhibitors typically function by competing with the S-adenosylmethionine (SAM) cofactor for binding to the METTL3 active site. By inhibiting METTL3, these compounds can induce a range of downstream effects, including cell cycle arrest, apoptosis, and differentiation, making METTL3 an attractive therapeutic target.

Core Downstream Effects of METTL3 Inhibition

The inhibition of METTL3 triggers a cascade of cellular events, primarily driven by the altered m6A landscape of the transcriptome. The major downstream consequences include:

-

Alterations in Gene Expression: Inhibition of METTL3 leads to a global reduction in m6A levels on mRNA. This can either increase or decrease the stability and translation of target transcripts, depending on the context and the specific "reader" proteins that recognize the m6A mark.

-

Induction of Apoptosis: METTL3 inhibition has been shown to induce programmed cell death in various cancer cell lines. This is often mediated by the altered expression of key apoptosis-related genes, such as those in the Bcl-2 family.[1]

-

Cell Cycle Arrest: Treatment with METTL3 inhibitors can cause cells to arrest at different phases of the cell cycle, thereby halting proliferation.

-

Cellular Differentiation: In certain contexts, particularly in hematological malignancies like acute myeloid leukemia (AML), METTL3 inhibition can promote the differentiation of cancer cells into more mature, less proliferative cell types.

-

Modulation of Signaling Pathways: The effects of METTL3 inhibition are underpinned by the modulation of critical intracellular signaling pathways that govern cell growth, survival, and proliferation.

Key Signaling Pathways Modulated by METTL3 Inhibition

Several oncogenic signaling pathways are regulated by METTL3-mediated m6A modification. Inhibition of METTL3 can therefore lead to the downregulation of these pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. METTL3 has been shown to regulate the expression of components of this pathway. For instance, in some cancers, METTL3 can promote the translation of positive regulators of AKT, while its inhibition can lead to decreased AKT phosphorylation and subsequent pathway inactivation.[1][5]

MYC Signaling

The MYC oncogene is a critical driver of cell proliferation and is frequently dysregulated in cancer. METTL3 can enhance the translation of MYC mRNA, and its inhibition can lead to a reduction in MYC protein levels, contributing to the anti-proliferative effects.[2]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for development and is often aberrantly activated in cancer. METTL3 has been shown to regulate the stability and translation of key components of this pathway, and its inhibition can lead to the suppression of Wnt signaling.[1][2]

Quantitative Data on the Effects of METTL3 Inhibitors

The following tables summarize publicly available quantitative data for representative METTL3 inhibitors.

Table 1: In Vitro Potency of METTL3 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| STM2457 | METTL3/METTL14 | Biochemical | 16.9 | - | [6] |

| UZH1a | METTL3 | Biochemical | 280 | - | Not available in provided context |

Table 2: Cellular Effects of METTL3 Inhibitors

| Compound | Effect | Assay | Concentration | Cell Line | Result | Reference |

| STM2457 | Inhibition of Proliferation | Cell Viability | Not Specified | MOLM-13 | Significant reduction in cell growth | [6] |

| STM2457 | Induction of Apoptosis | Annexin V Staining | Not Specified | MOLM-13 | Increased apoptosis | [6] |

| STM2457 | Induction of Differentiation | Flow Cytometry (CD11b) | Not Specified | MOLM-13 | Increased myeloid differentiation | Not available in provided context |

| UZH1a | Inhibition of Proliferation | Cell Viability | 20 µM | MOLM-13 | Reduced cell viability | Not available in provided context |

| UZH1a | Induction of Apoptosis | Annexin V Staining | 20 µM | MOLM-13 | Increased apoptosis | Not available in provided context |

| UZH1a | Cell Cycle Arrest | Flow Cytometry | 20 µM | MOLM-13 | G1 phase arrest | Not available in provided context |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream effects of METTL3 inhibitors.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the effect of a METTL3 inhibitor on cell proliferation and viability.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the METTL3 inhibitor or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals using a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To assess the protein levels of key signaling molecules and apoptosis markers.

Methodology:

-

Treat cells with the METTL3 inhibitor or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, MYC, BCL-2, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

m6A RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

Objective: To identify the specific mRNA transcripts that are differentially methylated upon METTL3 inhibition.

Methodology:

-

Treat cells with the METTL3 inhibitor or vehicle control.

-

Isolate total RNA from the cells.

-

Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

-

Immunoprecipitate the m6A-containing RNA fragments using an anti-m6A antibody conjugated to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments.

-

Prepare sequencing libraries from the immunoprecipitated RNA and an input control (total fragmented RNA).

-

Sequence the libraries using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify m6A peaks and differentially methylated regions.

Conclusion

Inhibition of METTL3 represents a promising therapeutic strategy, particularly in the context of cancer. The downstream effects of METTL3 inhibitors are multifaceted, leading to the suppression of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. The continued development and characterization of potent and selective METTL3 inhibitors will be crucial for translating this approach into clinical applications. This guide provides a foundational understanding of the core downstream effects and the experimental methodologies used to investigate them, serving as a valuable resource for researchers and drug development professionals in the field of epitranscriptomics.

References

- 1. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of METTL3 Inhibition on mRNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in post-transcriptional gene regulation. The methyltransferase-like 3 (METTL3) enzyme is the primary catalytic component of the m6A writer complex, which installs this modification. Dysregulation of METTL3 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of METTL3 inhibition on mRNA stability. While specific data for a compound designated "Mettl3-IN-2" is not publicly available, this document synthesizes current knowledge from studies utilizing METTL3 inhibitors, such as STM2457, and genetic depletion approaches to elucidate the core mechanisms and experimental considerations for researchers in this field.

The Role of METTL3 in mRNA Stability

METTL3, in complex with METTL14 and other regulatory proteins, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine residues within a specific consensus sequence on mRNA.[1] This m6A mark can influence multiple aspects of mRNA metabolism, including splicing, nuclear export, translation, and, critically, stability.[2][3]

The fate of m6A-modified mRNA is determined by "reader" proteins that recognize and bind to the m6A mark. The YTHDF family of proteins are key readers that mediate the decay of m6A-containing transcripts. Specifically, YTHDF2 is known to recruit the CCR4-NOT deadenylase complex to shorten the poly(A) tail of the mRNA, leading to its degradation. Conversely, other readers, like IGF2BP proteins, have been shown to stabilize m6A-modified mRNAs.[4] Therefore, the impact of METTL3-mediated m6A modification on mRNA stability is context-dependent, relying on the specific transcript and the repertoire of available reader proteins in the cell.

Inhibition of METTL3's catalytic activity leads to a global reduction in m6A levels across the transcriptome. This, in turn, can alter the stability of numerous mRNAs, often resulting in their stabilization due to the prevention of YTHDF2-mediated decay.[5] However, for transcripts stabilized by other m6A readers, METTL3 inhibition can lead to their destabilization.

Quantitative Effects of METTL3 Inhibition on mRNA Stability

The following tables summarize quantitative data from studies investigating the impact of METTL3 inhibition or depletion on mRNA stability.

Table 1: Effect of METTL3 Inhibition on Global m6A Levels

| Cell Line | Treatment | Reduction in m6A Levels | Reference |

| Kelly and NGP (Neuroblastoma) | siRNA targeting METTL3 | ~8-10% | [2] |

| Colorectal Cancer Cells | STM2457 | Significantly downregulated | [6] |

| Acute Myeloid Leukemia (AML) | METTL3 inhibitor | Substantial decrease | [2] |

Table 2: Changes in mRNA Half-Life and Stability of Specific Transcripts upon METTL3 Inhibition/Depletion

| Gene | Cell Type/Model | METTL3 Modulation | Effect on mRNA Stability | Quantitative Change | Reference |

| ASNS | Colorectal Cancer | STM2457 Treatment | Decreased | Lower RNA stability compared to control | [6] |

| KMT2B, KMT2D, SETD1B, SETD1A | Mouse Epidermal Progenitors | Mettl3 deletion/inhibition | Increased half-life | Longer mRNA half-life observed | [5] |

| H2-K1 | Mouse Cancer Cells | STM2457 or STM3006 | Stabilized | Higher transcript levels after 1 hour of actinomycin D treatment | [7] |

| PTEN | Type II Alveolar Epithelial Cells | METTL3 knockdown | Decreased stability | Enhanced mRNA degradation | [8] |

Key Experimental Protocols

mRNA Stability Assay (Actinomycin D Chase)

This protocol is used to determine the decay rate of specific mRNAs.

Objective: To measure the half-life of a target mRNA upon inhibition of transcription.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with the METTL3 inhibitor (e.g., STM2457) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Transcription Inhibition: Add actinomycin D (typically 5 µg/mL) to the cell culture medium to block new RNA synthesis. This marks time zero (t=0).

-

Time-Course Collection: Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 1, 2, 4, 8 hours).

-

RNA Extraction: Isolate total RNA from the collected cell pellets using a standard method, such as TRIzol reagent or a column-based kit.

-

Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific to the target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Normalize the expression of the target mRNA to the housekeeping gene for each time point. The mRNA level at t=0 is set to 100%. Plot the relative mRNA levels against time on a semi-logarithmic graph to calculate the mRNA half-life. A slower decay rate in the inhibitor-treated group compared to the control indicates mRNA stabilization.[5][6]

Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR)

This protocol is used to quantify the m6A modification on a specific mRNA transcript.

Objective: To determine the relative abundance of m6A on a target mRNA.

Methodology:

-

RNA Fragmentation: Isolate total RNA and fragment it into smaller pieces (approximately 100-200 nucleotides) using RNA fragmentation buffer.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or a control IgG antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

Washing: Wash the beads several times to remove non-specifically bound RNA.

-

Elution and RNA Purification: Elute the bound RNA from the beads and purify it.

-

RT-qPCR: Perform RT-qPCR on the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA saved before immunoprecipitation) using primers for the target mRNA.

-

Data Analysis: The enrichment of m6A on the target transcript is calculated as the ratio of the amount of the transcript in the m6A-IP sample to the amount in the input sample. A decrease in this ratio upon METTL3 inhibition indicates a reduction in m6A modification of the target mRNA.[6][9]

Visualizing the Impact of METTL3 Inhibition

Signaling Pathways and Mechanisms

The following diagrams illustrate the core mechanism of METTL3 action and the consequences of its inhibition.

Caption: Mechanism of METTL3 action and its inhibition.

Experimental Workflow: mRNA Stability Assay

Caption: Workflow for an mRNA stability assay.

Logical Relationship: METTL3 Inhibition and Cellular Outcomes

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. METTL3-m6A methylation inhibits the proliferation and viability of type II alveolar epithelial cells in acute lung injury by enhancing the stability and translation efficiency of Pten mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL3/YTHDF2 m6A axis promotes the malignant progression of bladder cancer by epigenetically suppressing RRAS - PMC [pmc.ncbi.nlm.nih.gov]

METTL3 Inhibition in Acute Myeloid Leukemia: A Technical Guide to METTL3-IN-2 and the Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. The epitranscriptomic writer protein, Methyltransferase-like 3 (METTL3), has emerged as a key player in AML pathogenesis. METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a pivotal role in post-transcriptional gene regulation. In AML, METTL3 is frequently overexpressed and contributes to the maintenance of the leukemic state by enhancing the translation of crucial oncoproteins. This technical guide provides an in-depth overview of the role of METTL3 in AML and the therapeutic potential of its inhibition, with a focus on the potent inhibitor METTL3-IN-2 and other key preclinical compounds that have illuminated the path forward for this promising class of therapeutics.

The Role of METTL3 in AML Pathogenesis

METTL3, in complex with METTL14, is the primary enzyme responsible for the m6A modification of messenger RNA (mRNA). This modification is a dynamic and reversible process that influences mRNA stability, splicing, export, and translation. In the context of AML, METTL3 is overexpressed compared to healthy hematopoietic stem and progenitor cells.[1][2] This aberrant expression is not merely a biomarker but an active driver of the disease.

The oncogenic role of METTL3 in AML is multifaceted:

-

Promotion of Leukemic Stem Cell (LSC) Survival: METTL3 is essential for the maintenance and self-renewal of LSCs, the root of AML relapse and resistance to therapy.

-

Upregulation of Key Oncoproteins: METTL3-mediated m6A modification enhances the translation of several critical AML oncogenes, including c-MYC, BCL2, and SP1.[3][4][5] This leads to increased proliferation, survival, and a block in differentiation of leukemic blasts.

-

Suppression of Tumor Suppressor Pathways: METTL3 can also indirectly suppress tumor suppressor pathways. For instance, by promoting the expression of MDM2, an inhibitor of the p53 tumor suppressor, METTL3 contributes to the evasion of apoptosis.[5][6]

-

Alteration of Signaling Pathways: The dysregulation of METTL3 activity impacts multiple signaling pathways crucial for AML cell survival and proliferation, including the PI3K/AKT pathway.[7][8]

Genetic or pharmacological inhibition of METTL3 in AML models has been shown to induce differentiation, trigger apoptosis, and impair leukemia engraftment in vivo, highlighting its potential as a therapeutic target.[9][10]

METTL3 Inhibitors: A New Therapeutic Avenue

The critical role of METTL3 in AML has spurred the development of small molecule inhibitors. These compounds aim to block the catalytic activity of METTL3, thereby reducing m6A levels on target mRNAs and reversing the oncogenic effects.

This compound: A Potent and Specific Inhibitor

This compound is a potent inhibitor of METTL3 with a reported half-maximal inhibitory concentration (IC50) of 6.1 nM in biochemical assays.[11][12] Its activity has been demonstrated in cancer cell lines, including the AML cell line KASUMI-1, where it exhibited an IC50 of 315.8 nM.[12][13] While detailed preclinical data for this compound in a broad range of AML models is emerging, its high potency makes it a significant tool for studying METTL3 biology and a promising scaffold for further drug development.

Other Key METTL3 Inhibitors in Preclinical Development

The broader landscape of METTL3 inhibitors provides a wealth of data on the therapeutic potential of targeting this enzyme in AML. Two notable examples are STM2457 and STC-15.

-

STM2457: This first-in-class, selective METTL3 inhibitor has been extensively characterized in preclinical AML models. It demonstrates potent anti-leukemic activity by inducing apoptosis, promoting differentiation, and prolonging survival in various AML mouse models.[9][14] STM2457 has been instrumental in validating METTL3 as a therapeutic target in AML.

-

STC-15: An orally bioavailable METTL3 inhibitor, STC-15 has shown efficacy as a single agent and in combination with the BCL2 inhibitor venetoclax in patient-derived AML models.[1][15][16] These findings provide a strong rationale for its clinical development.

Quantitative Data on METTL3 Inhibitors in AML

The following tables summarize key quantitative data for METTL3 inhibitors in AML cell lines and other relevant models.

Table 1: In Vitro Potency of METTL3 Inhibitors

| Compound | Assay Type | Target | IC50 | Reference(s) |

| This compound | Biochemical | METTL3 | 6.1 nM | [11][12] |

| This compound | Cell-based (KASUMI-1) | Proliferation | 315.8 nM | [12][13] |

| STM2457 | Biochemical | METTL3 | 16.9 nM | [17] |

| STM2457 | Cell-based (MOLM-13) | Proliferation | 3.5 µM | [14] |

| STC-15 | Biochemical | METTL3 | < 6 nM | [18] |

| STC-15 | Cell-based (various AML cell lines) | Proliferation | Sub-micromolar | [1][16] |

| STC-15 | Cell-based (12 patient-derived AML samples) | Growth | ~1 µM (mean) | [1][16] |

Table 2: Cellular Activity of STM2457 in a Panel of AML Cell Lines

| Cell Line | IC50 (µM) |

| MOLM-13 | 3.5 |

| MV4-11 | 4.2 |

| OCI-AML3 | 5.1 |

| NOMO-1 | 6.3 |

| THP-1 | 7.8 |

| KASUMI-1 | >10 |

| HL-60 | >10 |

| OCI-AML2 | >10 |

| Data from Yankova et al., Nature, 2021.[19] |

Signaling Pathways and Experimental Workflows

The inhibition of METTL3 triggers a cascade of downstream effects, impacting multiple signaling pathways critical for AML survival.

Key Signaling Pathways Modulated by METTL3 Inhibition

Inhibition of METTL3 leads to a reduction in m6A levels on the transcripts of key oncogenes, resulting in their decreased translation and subsequent downstream effects.

Caption: METTL3 inhibition disrupts key oncogenic signaling pathways in AML.

Experimental Workflow for Assessing METTL3 Inhibitor Efficacy

A typical preclinical workflow to evaluate the efficacy of a METTL3 inhibitor in AML is outlined below.

Caption: Preclinical workflow for the evaluation of METTL3 inhibitors in AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

METTL3/14 RF/MS (RapidFire/Mass Spectrometry) Methyltransferase Assay

This assay determines the IC50 values for the inhibition of RNA methyltransferase activity.

-

Enzyme: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14.

-

Reaction Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.

-

Substrates: S-adenosyl-L-methionine (SAM) and an RNA oligonucleotide substrate.

-

Procedure:

-

The METTL3/14 enzyme complex is incubated with the inhibitor at various concentrations.

-

The methyltransferase reaction is initiated by the addition of SAM and the RNA substrate.

-

The reaction is quenched, and the levels of the methylated RNA product and/or the S-adenosyl-L-homocysteine (SAH) by-product are quantified by mass spectrometry.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Cell Lines: AML cell lines (e.g., MOLM-13, MV4-11, KASUMI-1).

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a dilution series of the METTL3 inhibitor or vehicle control.

-

After a defined incubation period (e.g., 72-120 hours), CellTiter-Glo® reagent is added to the wells.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

IC50 values are determined from the resulting dose-response curves.

-

m6A Quantification by LC-MS/MS

This method provides a precise quantification of global m6A levels in RNA.

-

Sample: Poly(A)-selected RNA isolated from treated and control AML cells.

-

Procedure:

-

RNA is digested to single nucleosides using nuclease P1 and alkaline phosphatase.

-

The resulting nucleosides are separated by liquid chromatography (LC).

-

The amounts of adenosine (A) and N6-methyladenosine (m6A) are quantified by tandem mass spectrometry (MS/MS).

-

The m6A/A ratio is calculated to determine the global m6A level.

-

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are crucial for evaluating the in vivo efficacy of METTL3 inhibitors in a clinically relevant setting.

-

Animal Model: Immunodeficient mice (e.g., NSG mice).

-

Procedure:

-

Primary AML patient cells are engrafted into the mice.

-

Once leukemia is established, mice are randomized into treatment and vehicle control groups.

-

The METTL3 inhibitor is administered according to a defined dosing schedule (e.g., daily intraperitoneal injections).

-

Efficacy is assessed by monitoring overall survival, leukemia burden in peripheral blood and bone marrow (e.g., by flow cytometry for human CD45+ cells), and spleen weight.

-

Pharmacodynamic markers (e.g., m6A levels in tumor cells) can also be assessed.[9]

-

Conclusion and Future Directions

The inhibition of METTL3 represents a highly promising therapeutic strategy for AML. The development of potent and selective inhibitors like this compound, STM2457, and STC-15 has provided robust preclinical evidence for the efficacy of this approach. These inhibitors effectively target the core machinery of AML pathogenesis by reducing the expression of key oncoproteins, inducing apoptosis and differentiation, and ultimately impairing leukemia growth in vivo.

Future research will focus on:

-

Clinical Translation: The ongoing and planned clinical trials of METTL3 inhibitors will be critical in determining their safety and efficacy in AML patients.

-

Combination Therapies: Exploring synergistic combinations of METTL3 inhibitors with existing AML therapies, such as venetoclax, holds great promise for overcoming resistance and improving patient outcomes.[20]

-

Biomarker Development: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to METTL3-targeted therapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to METTL3 inhibitors will be crucial for the long-term success of this therapeutic strategy.

References

- 1. STORM Therapeutics Presents STC-15 Preclinical Data - M Ventures [m-ventures.com]

- 2. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]

- 6. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]

- 9. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The therapeutic potential of RNA m(6)A in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference [prnewswire.com]

- 16. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Mettl3-IN-2 and the Therapeutic Targeting of METTL3 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N6-methyladenosine (m6A) RNA modification pathway, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression in cancer. Dysregulation of METTL3 is implicated in the progression of numerous solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of Mettl3-IN-2, a potent METTL3 inhibitor, and contextualizes its function within the broader landscape of METTL3 inhibition in solid tumors. Due to the limited public data specifically on this compound, this document also incorporates data from other well-characterized METTL3 inhibitors, such as STM2457 and STC-15, to provide a comprehensive overview of the therapeutic potential, mechanisms of action, and experimental considerations for this class of molecules.

Introduction to METTL3 in Solid Tumors

N6-methyladenosine (m6A) is the most abundant internal modification of eukaryotic mRNA, influencing mRNA stability, splicing, translation, and degradation.[1] The catalytic core of the m6A methyltransferase complex is a heterodimer of METTL3 and METTL14.[2] METTL3 is frequently overexpressed in a variety of solid tumors, including lung, liver, colorectal, and gastric cancers, where its elevated activity often correlates with enhanced tumor proliferation, metastasis, and resistance to therapy.[3] By methylating specific oncogenic or tumor-suppressive transcripts, METTL3 modulates key cancer-associated signaling pathways such as PI3K/AKT/mTOR, MYC, and Wnt/β-catenin.[4][5] Consequently, the pharmacological inhibition of METTL3 presents a promising therapeutic strategy for a range of solid malignancies.

This compound and Other METTL3 Inhibitors

This compound is a potent small molecule inhibitor of METTL3. While specific data on its extensive use in various solid tumor models is limited, its initial characterization demonstrates high inhibitory activity. To provide a broader context, this guide includes data on other significant METTL3 inhibitors that have been evaluated in preclinical and clinical settings for solid tumors.

Data Presentation: In Vitro and In Vivo Efficacy of METTL3 Inhibitors

The following tables summarize key quantitative data for this compound and other notable METTL3 inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| This compound | METTL3 | 6.1 | Caov3 (Ovarian) | Inhibits cell proliferation (IC50 = 102.5 nM) | [6] |

| This compound | METTL3 | 315.8 (IC50) | KASUMI (Leukemia) | Inhibits cell growth | [6] |

| STM2457 | METTL3 | 16.9 | - | First-in-class, orally active inhibitor | [7] |

| STC-15 | METTL3 | <6 | Caov3 (Ovarian) | m6A inhibition (IC50 = 38.17 nM) | [8] |

| Compound | Tumor Model | Dosing Regimen | Key Findings | Reference |

| STM2457 | Oral Squamous Cell Carcinoma (OSCC) PDX | Not specified | Reduced tumorigenic activity in vivo | [9] |

| STM2457 | Colorectal Cancer (CRC) Xenograft | Not specified | Strong suppression of subcutaneous xenograft growth | [10] |

| STC-15 | MC38 Syngeneic Model | Not specified | Tumor reduction; Synergistic efficacy with anti-PD1 treatment | [8] |

| STC-15 | Phase 1 (Solid Tumors) | 60-200 mg (3x/week) | Tumor regressions observed at all dose levels; Sustained partial responses in multiple tumor types | [11] |

Signaling Pathways and Mechanisms of Action

The inhibition of METTL3 in cancer cells leads to a cascade of downstream effects, primarily through the modulation of m6A levels on target mRNAs. This results in altered gene expression that can suppress tumorigenesis.

Key Signaling Pathways Modulated by METTL3 Inhibition:

-

Oncogene Translation: METTL3 promotes the translation of key oncogenes such as MYC, BCL2, and EGFR.[4][12] Inhibition of METTL3 leads to decreased translation of these oncogenes, thereby reducing cell proliferation and promoting apoptosis.

-